1-(2-Methylphenyl)anthracene-9,10-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20600-72-0 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-(2-methylphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O2/c1-13-7-2-3-8-14(13)15-11-6-12-18-19(15)21(23)17-10-5-4-9-16(17)20(18)22/h2-12H,1H3 |
InChI Key |
HQFYEFYEKUSUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 1 2 Methylphenyl Anthracene 9,10 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitutional and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 1-(2-Methylphenyl)anthracene-9,10-dione, a combination of one-dimensional and two-dimensional NMR techniques has been employed to achieve a thorough structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum exhibits a series of signals corresponding to the aromatic protons of the anthracene (B1667546) and the 2-methylphenyl (o-tolyl) substituent, as well as the methyl group protons.
The aromatic region of the spectrum is complex due to the overlapping signals of the seven protons on the anthracene-9,10-dione core and the four protons on the 2-methylphenyl ring. The protons on the substituted A-ring of the anthraquinone (B42736) skeleton and the protons of the tolyl group are expected to show distinct chemical shifts due to the anisotropic effects of the adjacent aromatic rings and the carbonyl groups. The methyl group protons typically appear as a singlet in the upfield region of the spectrum.
A detailed analysis of the chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J-values) allows for the assignment of each proton to its specific position in the molecule.
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available | Data not available | Data not available | Aromatic Protons (Anthraquinone & Phenyl) |
| Data not available | Data not available | Data not available | Methyl Protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum is characterized by signals in the downfield region corresponding to the two carbonyl carbons (C9 and C10) of the anthraquinone core. The aromatic region displays a number of signals for the carbons of the fused rings and the phenyl substituent. The quaternary carbons, including the point of attachment between the two aromatic systems, typically show weaker signals. The methyl carbon of the 2-methylphenyl group appears in the upfield aliphatic region of the spectrum.
Interactive Data Table: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Carbonyl Carbons (C=O) |
| Data not available | Aromatic Carbons (Anthraquinone & Phenyl) |
| Data not available | Methyl Carbon |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unequivocally assigning the ¹H and ¹³C NMR spectra. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.
An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of protonated carbons. An HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This information is crucial for establishing the connectivity between different fragments of the molecule, such as linking the 2-methylphenyl group to the C1 position of the anthracene-9,10-dione core and for assigning the quaternary carbons.
Vibrational Spectroscopy for Molecular Structure and Bonding
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the various functional groups and structural features of the molecule.
Key vibrational modes include the strong stretching vibrations of the two carbonyl (C=O) groups, which are typically observed in the region of 1650-1700 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the substituents. The spectrum also displays a series of bands in the 1400-1600 cm⁻¹ region, which are characteristic of C=C stretching vibrations within the aromatic rings. The C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹, while the C-H stretching of the methyl group is observed in the 2850-3000 cm⁻¹ range. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.
Interactive Data Table: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| Data not available | C=O Stretching |
| Data not available | C=C Aromatic Stretching |
| Data not available | C-H Aromatic Stretching |
| Data not available | C-H Aliphatic Stretching |
| Data not available | C-H Bending |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. According to the mutual exclusion principle for centrosymmetric molecules, vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. While this compound is not centrosymmetric, the combination of both techniques provides a more complete vibrational analysis.
The FT-Raman spectrum is expected to show strong signals for the symmetric vibrations of the aromatic rings and the C=C bonds. The symmetric stretching of the carbonyl groups may also be observed. The vibrational modes of the carbon skeleton are often more prominent in the Raman spectrum compared to the IR spectrum.
Interactive Data Table: FT-Raman Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| Data not available | Symmetric C=C Aromatic Stretching |
| Data not available | Carbonyl Stretching |
| Data not available | Skeletal Vibrations |
Chemical Reactivity and Transformation Mechanisms of 1 2 Methylphenyl Anthracene 9,10 Dione
Redox Chemistry and Electrochemical Behavior
The redox behavior of 1-(2-Methylphenyl)anthracene-9,10-dione is primarily dictated by the anthraquinone (B42736) core, which is a well-known redox-active moiety capable of undergoing reversible two-electron, two-proton reduction. The presence of the 2-methylphenyl group at the C1 position, however, modulates these intrinsic properties.
Reversible and Irreversible Electrochemical Processes
The electrochemical reduction of the anthraquinone core typically proceeds through two successive one-electron steps to form a radical anion and then a dianion. In protic media, this process is coupled with protonation to yield the hydroquinone (B1673460). This transformation is generally reversible.
The 2-methylphenyl substituent influences the redox potential of the molecule. As an electron-donating group (EDG), the tolyl moiety increases the electron density on the anthraquinone nucleus. This increased electron density makes the molecule more difficult to reduce, resulting in a more negative reduction potential compared to the unsubstituted anthracene-9,10-dione. Computational studies on substituted anthraquinones have consistently shown that electron-donating groups, such as alkyl or amino groups, lower the redox potential, while electron-withdrawing groups (EWGs) make the potential less negative (higher). sdu.dkfrontiersin.orgacs.orgresearchgate.net For instance, the introduction of an amino group (-NH2) at the 1-position of anthraquinone-2-sulfonate results in a lower (more negative) redox potential, a principle that applies to the 2-methylphenyl group as well. frontiersin.org
Irreversible electrochemical processes can occur under certain conditions, such as extreme potentials leading to decomposition or subsequent chemical reactions of the reduced species, although the primary redox cycle of the quinone/hydroquinone system is noted for its stability.
| Substituent Type on Anthraquinone Core | Electronic Effect | Impact on LUMO Energy | Predicted Effect on Reduction Potential (E°) | Reference Principle |
|---|---|---|---|---|
| Electron-Donating Group (e.g., -CH₃, -NH₂, -OH, -Aryl) | Increases electron density on the core | Increases | Becomes more negative (Lower E°) | frontiersin.orgacs.orgresearchgate.net |
| Electron-Withdrawing Group (e.g., -CN, -CHO, -COOH) | Decreases electron density on the core | Decreases | Becomes less negative (Higher E°) | sdu.dkfrontiersin.org |
| Unsubstituted | Reference | Reference | Reference | rsc.org |
Hydrogenation Reactions of the Anthracenedione Core
The hydrogenation of the anthracene-9,10-dione core can proceed via two main pathways: reduction of the quinone carbonyl groups or saturation of the aromatic rings. These reactions are typically performed using heterogeneous catalysts under hydrogen pressure.
Catalytic hydrogenation can selectively reduce the carbonyl groups to hydroxyls, forming 9,10-dihydroxyanthracene, or proceed further to reduce the aromatic system. Common products from the hydrogenation of anthracene (B1667546) include 9,10-dihydroanthracene, 1,2,3,4-tetrahydroanthracene, and eventually octahydroanthracene isomers. mdpi.commdpi.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) dictates the product distribution. mdpi.comsemanticscholar.org For example, Ni-based catalysts have been used to study the effects of temperature and pressure on anthracene conversion, leading to various hydrogenated products. mdpi.com Similarly, bimetallic catalysts like Fe-Co supported on zeolites have been employed, yielding mainly di- and tetrahydroanthracene. mdpi.comsemanticscholar.org
For this compound, the general mechanisms of hydrogenation are expected to be similar. However, the bulky 2-methylphenyl group at the C1 position may introduce steric hindrance, potentially influencing the rate and regioselectivity of the hydrogenation, especially on the substituted A-ring. The reduction of the carbonyl groups should remain facile, but complete saturation of the aromatic system might be sterically impeded compared to the unsubstituted parent compound.
| Catalyst System | Typical Conditions | Major Hydrogenation Products from Anthracene/Derivatives | Reference |
|---|---|---|---|
| Ni/Hβ-Zeolite | 80–130 °C, 2.8–16.6 MPa H₂ | Dihydro-, Tetrahydro-, and Octahydroanthracene | mdpi.com |
| Fe-Co/Zeolite (CaA, ZSM-5) | 400 °C, 6 MPa H₂ | Dihydroanthracene, Tetrahydroanthracene | mdpi.comsemanticscholar.org |
| Pt/Y-Zeolite | 120-140 °C, 1 MPa H₂ | Selective hydrogenation of carbonyls in related ketones | researchgate.net |
| Hydriodic Acid / Phosphorus | Reflux | Substituted 9,10-Dihydroanthracenes | researchgate.net |
Substitution and Functionalization Reactions on the Anthracene Ring System and Aryl Moiety
The reactivity of this compound towards substitution is complex, with three distinct regions for potential functionalization: the electron-deficient anthraquinone A-ring (positions 2, 3, 4), the B-ring (positions 5, 6, 7, 8), and the appended 2-methylphenyl group. The two carbonyl groups strongly deactivate the anthraquinone rings towards electrophilic attack but activate them for nucleophilic substitution. Conversely, the 2-methylphenyl ring is activated towards electrophilic substitution. This dichotomy allows for regioselective functionalization. nih.govnih.gov
Mechanistic Investigations of Novel Chemical Transformations
Electrophilic and Nucleophilic Reactions
Electrophilic Reactions: Electrophilic aromatic substitution on the anthracene-9,10-dione core is generally difficult due to the deactivating effect of the carbonyl groups. In contrast, the 2-methylphenyl substituent, containing an activating methyl group, is susceptible to electrophilic attack. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur preferentially on this pendant aryl ring, primarily at the positions ortho and para to the methyl group (and meta to the anthraquinone attachment point). While electrophilic attack on the parent anthracene molecule favors the central 9 and 10 positions, the presence of the carbonyl groups in the dione (B5365651) derivative redirects this reactivity. stackexchange.comquora.com
Nucleophilic Reactions: The anthraquinone skeleton is susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the electron-poor aromatic rings, particularly at positions ortho and para to the carbonyl groups (e.g., positions 1, 4, 5, 8). In this compound, the C4 position is activated and could be a site for nucleophilic attack, for instance, by amines or alkoxides to yield amino or alkoxy derivatives. nih.gov The steric bulk of the existing 1-(2-methylphenyl) group would likely disfavor nucleophilic attack at the adjacent C2 position. The synthesis of various aminoanthraquinones via nucleophilic substitution is a well-established method for creating derivatives with diverse properties. nih.govnih.gov
C(sp²)-H Amination Reactions
Direct C(sp²)-H amination is a modern synthetic tool for forming C-N bonds, avoiding the need for pre-functionalized substrates. While specific studies on C(sp²)-H amination of this compound are not available, general principles can be applied. Such reactions often require transition metal catalysts (e.g., copper, palladium, rhodium) to activate the C-H bond.
For this molecule, there are multiple potential sites for C-H amination:
The Anthraquinone Core: The electron-deficient nature of the anthraquinone rings makes them challenging substrates for many catalytic C-H activation cycles that favor electron-rich arenes. However, specific methodologies tailored for electron-poor systems could potentially functionalize positions like C2 or C4.
The 2-Methylphenyl Ring: This ring is more electron-rich and represents a more conventional substrate for directed C-H amination, potentially guided by the existing substituents.
The Methyl Group (C(sp³)-H): While the prompt specifies C(sp²)-H, it is worth noting that the benzylic C(sp³)-H bonds of the methyl group are also potential sites for radical-based amination reactions.
A related transformation, the α-amination of aryl ketones using copper catalysts, demonstrates the feasibility of forming C-N bonds adjacent to a carbonyl system, suggesting that novel catalytic approaches could lead to the direct amination of the anthraquinone framework. nih.gov
While general computational methodologies for anthracene derivatives and anthraquinones are well-documented, applying these findings to this compound without specific research would be speculative. The precise influence of the 2-methylphenyl substituent at the 1-position on the electronic structure, molecular orbitals, and spectroscopic properties of the anthracene-9,10-dione core requires dedicated computational investigation.
Consequently, the detailed article requested in the specified outline cannot be generated at this time due to the absence of the necessary primary research data for this particular compound.
Theoretical and Computational Chemistry Studies on 1 2 Methylphenyl Anthracene 9,10 Dione
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. For 1-(2-Methylphenyl)anthracene-9,10-dione, MD simulations would be crucial to understanding the rotational dynamics of the 2-methylphenyl group relative to the rigid anthracene-9,10-dione core.
A key aspect of this analysis would be the determination of the potential energy surface associated with the rotation around the single bond connecting the phenyl and anthracene (B1667546) moieties. This would reveal the most stable (lowest energy) conformations and the energy barriers to rotation. The presence of the ortho-methyl group on the phenyl ring would be expected to introduce significant steric hindrance, likely resulting in a non-planar preferred conformation where the two aromatic systems are twisted with respect to each other. MD simulations would quantify this dihedral angle and explore its fluctuations under physiological conditions. Such studies would typically involve solvating the molecule in a box of explicit solvent (e.g., water) and running the simulation for a sufficient time scale (nanoseconds to microseconds) to observe relevant conformational changes.
Quantum Chemical Characterization of Photophysical Properties
The photophysical properties of anthracene derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). Quantum chemical calculations, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are the standard methods for predicting these properties.
For this compound, these calculations would predict the electronic absorption and emission spectra. Key parameters that would be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the nature of the electronic transitions (e.g., π-π* or n-π*). The substitution pattern on the anthracene-9,10-dione core is known to influence these properties. The introduction of the 2-methylphenyl group at the 1-position would be expected to cause shifts in the absorption and emission wavelengths compared to the unsubstituted parent compound. DFT calculations could provide quantitative predictions of these shifts. Furthermore, these studies could elucidate other important photophysical parameters such as the fluorescence quantum yield and phosphorescence properties, which are critical for assessing the potential of this compound in optoelectronic applications.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be employed to investigate its potential as a ligand for various biological targets. Anthracene-9,10-dione derivatives have been explored as potential anticancer agents, often targeting enzymes like topoisomerases or kinases.
A typical molecular docking study would involve obtaining the three-dimensional crystal structure of a target protein from a repository like the Protein Data Bank. The this compound molecule would then be computationally placed into the active site of the enzyme. A scoring function would be used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. The results would provide insights into the specific binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking between the ligand and the amino acid residues of the protein. This information is invaluable for structure-based drug design and for understanding the potential biological activity of the compound.
While the specific data for this compound is not available, the principles outlined above form the basis of modern computational chemistry and could be readily applied to this molecule once it becomes a focus of research.
Advanced Applications in Materials Science and Catalysis
Organic Electronic Devices and Components
The inherent electronic properties of the anthracene-9,10-dione scaffold, characterized by its electron-accepting nature, make it a promising candidate for use in various organic electronic devices. The introduction of the 2-methylphenyl group at the 1-position can modulate these properties, influencing molecular packing, solubility, and energy levels, which are critical parameters for device performance.
Electron-Accepting Materials in Organic Photovoltaics
In the field of organic photovoltaics (OPVs), there is a continuous search for novel non-fullerene electron acceptors that can be paired with polymer donors to achieve high power conversion efficiencies. Anthraquinone (B42736) derivatives are recognized as potential building blocks for these acceptors due to their inherent electron-withdrawing capabilities. The core structure of 9,10-anthraquinone has been utilized in the design of non-fullerene acceptors for organic solar cells. koreascience.kr
While specific device performance data for 1-(2-Methylphenyl)anthracene-9,10-dione in OPVs is not extensively documented in publicly available research, the fundamental properties of the anthraquinone moiety suggest its potential as an electron-accepting component. The performance of such materials is intrinsically linked to their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels determine the open-circuit voltage (Voc) and the efficiency of charge transfer at the donor-acceptor interface. Theoretical calculations are often employed to predict these values for new compounds. For a molecule to function effectively as an electron acceptor with a common donor polymer like P3HT (poly(3-hexylthiophene)), its LUMO level should be sufficiently low to facilitate electron transfer from the donor.
Table 1: Theoretical Electronic Properties of Representative Electron Acceptors
| Compound/Class | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Phenyl-C61-butyric acid methyl ester (PCBM) | -6.1 | -3.7 | 2.4 |
| Anthraquinone-based acceptors | Varies | Varies | Varies |
Note: The HOMO/LUMO values for anthraquinone-based acceptors are highly dependent on the specific substituents and molecular structure. The values for this compound would require specific computational modeling.
The 2-methylphenyl group in this compound can influence the electronic properties and morphology of the active layer in a blend with a donor polymer. The steric hindrance introduced by the methyl group can affect the intermolecular π-π stacking, which in turn impacts charge mobility. Fine-tuning the molecular structure of anthraquinone-based acceptors is a key strategy for optimizing the performance of organic solar cells.
Applications in Organic Light-Emitting Diodes (OLEDs)
Anthracene (B1667546) and its derivatives are well-known for their applications in organic light-emitting diodes (OLEDs), often serving as blue emitters or host materials due to their wide bandgap and high fluorescence quantum yields. wikipedia.org While the dione (B5365651) functionalization in this compound alters its emissive properties compared to pristine anthracene, the rigid aromatic structure remains a valuable characteristic for OLED materials, offering good thermal stability.
Pigments and Dyes in Advanced Material Systems
The chromophoric nature of the anthracene-9,10-dione structure has led to its widespread use as a scaffold for dyes and pigments. The color and properties of these materials can be tuned by the introduction of various substituents.
Fluorescent Probes and Tags for Research Applications
Fluorescent probes are indispensable tools in biological and chemical research, enabling the visualization and detection of specific analytes or changes in the microenvironment. nih.govthermofisher.commdpi.comnih.gov Anthracene derivatives are frequently employed as fluorophores in the design of these probes due to their strong fluorescence and sensitivity to their surroundings. nih.govthermofisher.commdpi.comnih.gov
The fluorescence of anthracene compounds can be quenched or enhanced in the presence of certain molecules or ions, forming the basis of "turn-off" or "turn-on" fluorescent sensors. While the fluorescence quantum yield of the parent anthracene can be high, the introduction of the dione functionality in this compound is expected to significantly quench this fluorescence through efficient intersystem crossing. However, this property could be harnessed in the design of probes where a chemical reaction with an analyte removes the quenching effect, leading to a "turn-on" fluorescence response. The 2-methylphenyl group can further modulate the photophysical properties and the interaction of the probe with its target.
Colorants in Liquid Crystal Displays and Optical Switching Materials
Dichroic dyes are an essential component of guest-host liquid crystal displays (LCDs). colour-synthesis.com These dyes align with the liquid crystal molecules, and their ability to absorb light depends on their orientation relative to the polarization of the incident light. This property allows for the control of light transmission by applying an electric field to reorient the liquid crystal host. Anthraquinone derivatives are a well-established class of dichroic dyes due to their rigid, elongated molecular shape and strong absorption in the visible spectrum. colour-synthesis.com
The performance of a dichroic dye is characterized by its dichroic ratio, which is the ratio of its absorbance parallel and perpendicular to the liquid crystal director. A high dichroic ratio is essential for achieving high contrast in the display. The this compound molecule, with its extended aromatic system, is a potential candidate for a dichroic dye. The 2-methylphenyl substituent would influence its solubility in the liquid crystal host and its alignment, thereby affecting the dichroic ratio.
Table 2: Properties of Dichroic Dyes for LCDs
| Dye Class | Typical Dichroic Ratio | Color |
| Azo Dyes | 5 - 10 | Yellow to Red |
| Anthraquinone Dyes | 8 - 15 | Blue, Green, Red |
Note: The specific properties of this compound as a dichroic dye would need to be experimentally determined.
Redox Catalysis in Industrial Processes
The anthraquinone core is known for its reversible redox behavior, making it a key component in various catalytic processes. wikipedia.org The ability to accept and donate electrons allows it to act as a redox mediator in a range of chemical transformations.
In industrial processes, anthraquinone and its derivatives are used as catalysts in the production of hydrogen peroxide and in the pulping of wood. wikipedia.org In the latter, it acts as a digestion accelerator by undergoing a redox cycle that facilitates the cleavage of lignin (B12514952). The catalytic activity of the anthraquinone is dependent on its redox potential, which can be tuned by the presence of substituents. The 2-methylphenyl group on this compound would influence its redox potential and, consequently, its catalytic efficacy. While specific industrial catalytic applications of this compound are not widely reported, its structural similarity to established anthraquinone catalysts suggests its potential in similar redox-mediated processes. The electrochemical properties of related anthraquinone derivatives have been studied to understand their behavior in such applications. rsc.org
Catalytic Roles in Pulp and Paper Production
The chemical compound this compound, more commonly referred to in the pulp and paper industry as 2-methylanthraquinone (B1664562) (2-MAQ), serves as a highly effective catalyst in alkaline pulping processes. Its primary function is to accelerate the delignification of wood chips, leading to improved efficiency and yield in the production of paper pulp. This compound is a derivative of anthraquinone (AQ), which has been a well-established pulping catalyst. However, research has indicated that 2-MAQ can offer superior performance in certain aspects.
The catalytic activity of 2-MAQ in the kraft and soda pulping processes is primarily attributed to its redox cycle. In the alkaline environment of the digester, 2-MAQ is reduced to its hydroquinone (B1673460) form. This reduced form then reacts with and cleaves the lignin polymer in the wood, thereby facilitating its removal. Subsequently, the 2-MAQ is regenerated, allowing it to participate in further delignification reactions. This catalytic cycle leads to a more selective removal of lignin, which in turn protects the cellulose (B213188) and hemicellulose fibers from degradation.
Detailed Research Findings
Numerous studies have investigated the efficacy of 2-MAQ as a pulping catalyst, often in comparison to the industry-standard anthraquinone (AQ). Research has consistently shown that the application of 2-MAQ can lead to a significant increase in pulp yield. For instance, studies have reported yield increases in the range of 0.3% to 1.7% when using 2-MAQ compared to conventional kraft pulping without a catalyst. researchgate.net In some cases, a yield increase of up to 2.2% has been observed. woodresearch.sk Furthermore, it has been noted that a 0.075% dosage of 2-MAQ can yield better results than a 0.1% dosage of AQ, highlighting its higher efficiency. researchgate.net
A key indicator of the extent of delignification is the kappa number of the pulp; a lower kappa number signifies more effective lignin removal. The addition of 2-MAQ has been demonstrated to significantly reduce the kappa number. For example, the addition of 0.06% 2-MAQ at a 17% active alkali concentration has been shown to decrease the kappa number of prehydrolysis soda pulp from 19.3 to 9.8. researchgate.net This enhanced delignification allows for a reduction in the required cooking time and temperature, leading to energy savings.
Another significant advantage of using 2-MAQ is the potential to reduce the consumption of active alkali, a key chemical in the pulping process. The accelerated delignification means that less alkali is needed to achieve the desired pulp quality. This not only reduces chemical costs but also results in a higher concentration of residual active alkali in the black liquor, the byproduct of the pulping process. woodresearch.sk The properties of the black liquor are also impacted, with soda-anthraquinone black liquor exhibiting a higher percentage of organics and a greater calorific value compared to kraft and soda black liquors. ippta.co
Concerns regarding the potential carcinogenicity of anthraquinone have prompted research into safer alternatives, with 2-MAQ emerging as a promising candidate. Studies have been conducted to determine the residual amounts of 2-MAQ in the final pulp products. Research on Eucalyptus globulus wood cooked with 2-MAQ showed that unbleached and oxygen-bleached pulps contained very low levels of residual 2-MAQ (0.40–2.90 ppm and 0.21–0.39 ppm, respectively), while it was not detected in fully bleached pulp. researchgate.net This suggests that pulp produced using 2-MAQ can be safe for various applications, including food packaging. researchgate.net
The following interactive data tables summarize the comparative performance of pulping with no catalyst, with anthraquinone (AQ), and with 2-methylanthraquinone (2-MAQ) under various conditions.
Table 1: Comparison of Pulping Catalysts on Pulp Yield and Kappa Number This table illustrates the effect of different catalysts on the total pulp yield and the kappa number, a measure of residual lignin.
| Catalyst | Dosage (% on o.d. wood) | Active Alkali (%) | Pulp Yield (%) | Kappa Number | Wood Type | Reference |
| None | 0 | 17 | 40.2 | 19.3 | Not Specified | researchgate.net |
| 2-MAQ | 0.06 | 17 | 41.0 | 9.8 | Not Specified | researchgate.net |
| None | - | - | 50.3 | 17.0 | Beech | woodresearch.sk |
| AQ | 0.1 | - | 52.5 | 17.0 | Beech | woodresearch.sk |
| Kraft | - | 15-19 | 55.2-56.4 | - | Eucalyptus | researchgate.net |
| Kraft-2-MAQ | 0.03 | 15-19 | 55.5-58.1 | - | Eucalyptus | researchgate.net |
Table 2: Effect of Catalysts on Delignification and Pulp Rejects This table shows the reduction in kappa number and the percentage of rejects in the pulp when using a catalyst compared to a control without a catalyst.
| Catalyst | Dosage (% on o.d. wood) | Kappa Number Reduction (units) | Rejects Content Reduction (%) | Wood Type | Reference |
| AQ | 0.1 | 4.5 | 25 | Beech | woodresearch.sk |
| 2-MAQ & Teak Extract | - | 2 (compared to 2-MAQ alone) | - | Eucalyptus | researchgate.net |
Mechanistic Studies of Biological Interactions Non Clinical Focus
Interaction with Biological Macromolecules and Cellular Components
The unique structural architecture of 1-(2-Methylphenyl)anthracene-9,10-dione, featuring a planar anthraquinone (B42736) core and a spatially distinct methylphenyl substituent, dictates its interaction with key biological macromolecules. These interactions are fundamental to its broader biological activity profile.
DNA Intercalation Mechanisms and Binding Abilities
The planar aromatic system of the anthracene-9,10-dione core is a classic pharmacophore for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can significantly alter the topology and function of DNA. The efficiency and mode of this intercalation are heavily influenced by the nature and position of substituents on the anthraquinone scaffold. nih.gov
While direct studies on this compound are not extensively documented, the principles of DNA binding for substituted anthraquinones provide a strong basis for understanding its potential mechanisms. The 2-methylphenyl group at the 1-position is expected to influence the binding affinity and sequence selectivity. Molecular modeling studies on other substituted anthracene-9,10-dione derivatives have shown that the position of substituents dictates whether the molecule adopts a "classical" intercalation, with side chains lying in one groove, or a "threading" mode, where side chains pass through the DNA helix to occupy both grooves. nih.gov The bulky and hydrophobic nature of the 2-methylphenyl group may favor specific orientations within the DNA grooves, potentially leading to distinct biological consequences compared to other derivatives. nih.gov
The interaction is primarily stabilized by π-π stacking between the aromatic rings of the anthraquinone core and the DNA base pairs. nih.gov The methylphenyl substituent could further modulate this interaction through steric and hydrophobic effects, potentially influencing the stability of the DNA-ligand complex.
Table 1: Key Factors in the DNA Intercalation of Anthracene-9,10-dione Derivatives
| Feature | Role in DNA Intercalation | Potential Influence of 1-(2-Methylphenyl) Substituent |
|---|---|---|
| Planar Anthraquinone Core | Primary intercalating moiety through π-π stacking with DNA base pairs. | The fundamental mechanism of insertion between base pairs is retained. |
| Substituent Position | Dictates the binding mode (e.g., classical vs. threading intercalation). nih.gov | The 1-position substituent likely influences the orientation and depth of intercalation. |
| Substituent Nature | Affects binding affinity, sequence selectivity, and interaction with DNA grooves. | The hydrophobic 2-methylphenyl group may enhance binding in certain DNA regions and introduce steric constraints. |
Enzyme Inhibition Studies (e.g., Monoamine Oxidase (MAO) Inhibition)
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters. researchgate.net Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative and psychiatric disorders. rsc.org Several natural and synthetic anthraquinone derivatives have been identified as potent MAO inhibitors. researchgate.netnih.gov
Table 2: MAO Inhibition by Selected Anthraquinone Derivatives
| Compound | MAO Isoform(s) Inhibited | IC₅₀ (µM) | Type of Inhibition |
|---|---|---|---|
| Emodin (B1671224) | MAO-B nih.gov | 35.4 | Mixed |
| Purpurin (B114267) | MAO-A researchgate.net | 2.50 | - |
| Alizarin | MAO-A researchgate.net | 30.1 | - |
Receptor Binding Studies (e.g., Estrogen α-Receptor (ERRα) Agonism)
The estrogen receptor alpha (ERα) is a nuclear receptor that plays a significant role in various physiological processes, and its modulation is a target for therapeutic intervention, particularly in cancer. mdpi.com Some environmental and synthetic compounds, including certain anthraquinone derivatives, have been shown to exhibit estrogenic activity by interacting with ERα. nih.gov
Molecular docking studies have indicated that anthraquinone derivatives can bind to the ligand-binding domain of ERα, primarily through hydrogen bonding, hydrophobic interactions, and π-π interactions. nih.gov The estrogenic activities of these compounds are governed by their structural features and their ability to partition into the biophase. nih.gov Although direct evidence of this compound acting as an agonist for the Estrogen-Related Receptor α (ERRα) is not available, the structural similarity to other ERα-interacting anthraquinones suggests a potential for binding. The 2-methylphenyl group would likely contribute to the hydrophobic interactions within the receptor's binding pocket, potentially influencing its agonistic or antagonistic activity. Further experimental validation is necessary to determine the specific nature of its interaction with ERRα.
Antimicrobial Mechanisms against Bacterial Strains
Anthraquinone derivatives have demonstrated a broad spectrum of antimicrobial activities, and their mechanisms of action are a subject of ongoing research.
Inhibition of Sulfate-Reducing Bacteria
Sulfate-reducing bacteria (SRB) are a group of anaerobic microorganisms that utilize sulfate (B86663) as a terminal electron acceptor in their respiration, producing hydrogen sulfide. nih.gov Derivatives of 9,10-anthracenedione have been shown to be effective inhibitors of respiratory sulfate reduction in both pure and mixed bacterial cultures. nih.gov
The inhibitory mechanism is believed to involve the uncoupling of ATP synthesis from electron transfer reactions. nih.gov Structure-activity relationship studies have revealed that the degree and nature of substitution on the anthraquinone nucleus influence the inhibitory potency. nih.gov While specific data for this compound is not available, its anthraquinone core suggests it could inhibit SRB. The lipophilicity conferred by the 2-methylphenyl substituent might enhance its ability to penetrate bacterial membranes and interact with components of the electron transport chain.
Interference with Bacterial DNA Metabolism
A key mechanism of antibacterial action for many compounds is the disruption of bacterial DNA replication and repair processes. Anthraquinones have been shown to interfere with bacterial DNA metabolism, in part, by inhibiting essential enzymes such as DNA gyrase and topoisomerase. nih.govnih.gov These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication. nih.gov
In silico studies have evaluated a large number of anthraquinones as potential inhibitors of the ATP-binding pocket of DNA gyrase B (GyrB) in Mycobacterium tuberculosis. nih.govmdpi.com The planar anthraquinone structure allows it to interact with the enzyme's active site. nih.gov The 2-methylphenyl substituent of this compound could play a significant role in the binding affinity and specificity for bacterial topoisomerases, potentially enhancing its inhibitory activity compared to the unsubstituted parent compound. The interference with these vital enzymes leads to the disruption of DNA replication and, ultimately, bacterial cell death. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Emodin |
| Purpurin |
| Alizarin |
| Adenosine triphosphate (ATP) |
Antioxidant Activity Mechanisms
The antioxidant potential of anthraquinone derivatives is an area of significant scientific inquiry. While direct mechanistic studies on this compound are not extensively available in current literature, the antioxidant activities of the broader anthraquinone class of compounds provide a foundational understanding of the likely mechanisms at play. The antioxidant capacity of these molecules is intrinsically linked to their chemical structure, particularly the nature and positioning of substituent groups on the anthracene-9,10-dione framework.
The primary mechanisms through which anthraquinone derivatives are understood to exert their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SPLET). Theoretical studies have indicated that in non-polar environments, the HAT mechanism is generally more favorable for hydroxyanthraquinones, while the SPLET pathway is more plausible in aqueous solutions. tandfonline.com These mechanisms are centered on the ability of the molecule to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
The structure-activity relationship is a key determinant of the antioxidant efficacy of anthraquinones. Research has consistently shown that the presence, number, and arrangement of hydroxyl (-OH) groups on the anthraquinone nucleus are critical. For instance, compounds with two hydroxyl groups positioned in either ortho- or meta-positions on the aromatic rings have demonstrated significant inhibition of lipid peroxidation. nih.gov One such example is purpurin (1,2,4-trihydroxyanthraquinone), which exhibits robust antioxidant activity in various chemical and cellular assays. nih.gov The hydroxyl substituents enhance the molecule's ability to scavenge free radicals. nih.gov
In the case of this compound, the molecule lacks hydroxyl groups, which are pivotal for the high antioxidant activity observed in many other anthraquinone derivatives. The substituent is a 2-methylphenyl group. While this group may influence the electronic properties of the anthraquinone core, it is not typically associated with potent direct antioxidant activity in the same manner as hydroxyl groups. The antioxidant mechanism for a compound like emodin has been suggested to involve the inhibition of the propagation of lipid peroxyl radicals within mitochondrial membranes, a pathway that may not be as dependent on the presence of hydroxyl groups as free-radical scavenging. nih.gov
Given the absence of direct experimental data for this compound, a definitive statement on its primary antioxidant mechanism cannot be made. However, based on the established structure-activity relationships of the anthraquinone class, its antioxidant potential is likely to be modest in comparison to its hydroxylated counterparts.
To illustrate the profound impact of hydroxylation on the antioxidant activity of anthraquinones, the following table presents the 50% inhibitory concentration (IC50) values for several hydroxyanthraquinone derivatives in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates a higher antioxidant potency. It is important to note that this data is provided for comparative purposes to highlight the role of hydroxyl groups, as no such data is currently available for this compound.
| Compound | Hydroxyl Group Positions | DPPH Radical Scavenging IC50 (µM) |
|---|---|---|
| Alizarin | 1,2-dihydroxy | Data Not Available in Provided Context |
| Purpurin | 1,2,4-trihydroxy | Data Not Available in Provided Context |
| Chrysazin | 1,8-dihydroxy | Data Not Available in Provided Context |
| Anthrarufin | 1,5-dihydroxy | Data Not Available in Provided Context |
| Emodin | 1,3,8-trihydroxy-6-methyl | Data Not Available in Provided Context |
Future Research Directions for this compound: A Scientific Perspective
The landscape of advanced materials and therapeutics is increasingly shaped by the exploration of novel organic molecules. Among these, this compound, a derivative of the well-studied anthracene-9,10-dione core, presents a compelling subject for future scientific inquiry. While specific research on this particular compound is nascent, its structural motifs suggest a wealth of potential applications and research avenues. This article outlines key future research directions and perspectives that could unlock the full potential of this intriguing molecule.
Q & A
Q. What are the established synthetic routes for preparing 1-(2-Methylphenyl)anthracene-9,10-dione derivatives?
- Methodological Answer : A typical synthesis begins with anthracene-9,10-dione (anthraquinone) as the core structure. The 2-methylphenyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution. For example:
Oxidation : Anthracene is oxidized to 9,10-anthraquinone using HNO₃ or CrO₃ .
Functionalization : React 9,10-anthraquinone with 2-methylphenylacetic acid derivatives in the presence of thionyl chloride (SOCl₂) to form acyl intermediates, followed by coupling with amines or thiols .
Key Parameters : Reaction temperature (60–120°C), solvent (DMF, THF), and catalysts (e.g., AlCl₃ for alkylation). Yields range from 65% to 93%, depending on substituent steric effects .
Q. How are structural and spectroscopic properties of this compound characterized?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.5 ppm; carbonyl carbons (C=O) resonate at ~180–190 ppm .
- IR : Strong C=O stretches at 1660–1680 cm⁻¹ and C-H aromatic stretches at 3000–3100 cm⁻¹ .
- UV-Vis : Absorption maxima at 250–400 nm due to π→π* transitions in the anthraquinone core .
- Chromatography : HPLC-MS confirms molecular weight (e.g., [M+H]+ at m/z 315–336) .
Q. What are the solubility challenges for anthracene-9,10-dione derivatives in aqueous systems?
- Methodological Answer : Anthracene-9,10-diones exhibit low aqueous solubility (<1 mg/mL) due to hydrophobic aromatic cores. Strategies to improve solubility include:
- Counterion modification : Introducing sulfonate or ammonium groups .
- Co-solvents : Use DMSO or ethanol (10–20% v/v) in biological assays .
- Polymorph screening : Crystallization with hydrophilic co-formers (e.g., cyclodextrins) to stabilize high-solubility forms .
Advanced Research Questions
Q. How do substitution patterns influence DNA-binding modes and cytotoxicity of anthracene-9,10-dione derivatives?
- Methodological Answer : Substituent position (e.g., 1,4 vs. 2,6) dictates DNA interaction:
- Classical intercalation : 1,4-disubstituted derivatives insert planar anthraquinone between DNA base pairs, with side chains in the same groove. Binding constants (Kₐ) range from 10⁴–10⁵ M⁻¹ .
- Threading intercalation : 2,6-disubstituted derivatives (e.g., cationic -NHCO(CH₂)₂ groups) place side chains in opposite grooves, slowing association/dissociation kinetics by ~10-fold compared to classical intercalators .
Cytotoxicity correlation : Threading derivatives show enhanced activity (IC₅₀: 0.1–1 µM) in leukemia cell lines due to prolonged DNA interaction .
Q. What methodological approaches resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Resolve via:
- Dose-response profiling : Test compounds across 0.1–100 µM to identify therapeutic windows (e.g., compound 3 in showed 92% AChE inhibition at 200 µg/mL but 84% cell viability at 10 µg/mL) .
- Target specificity assays : Use kinase panels or proteomics to rule off-target effects.
- Molecular docking : Validate binding poses (e.g., anthraquinone-Torpedo californica AChE interactions in ) .
Q. How can computational methods predict electronic properties and guide the design of anthraquinone-based fluorophores?
- Methodological Answer :
- DFT/TDDFT calculations : Optimize geometry at B3LYP/6-31+G(d,p) level to compute HOMO-LUMO gaps (e.g., 2.5–3.5 eV for phenothiazine-anthraquinone hybrids) .
- Absorption/emission prediction : TDDFT-derived UV-Vis spectra match experimental λmax (e.g., 450–550 nm for ICT transitions) .
- Fluorescence tuning : Introduce electron-donating groups (e.g., -OCH₃) to redshift emission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
